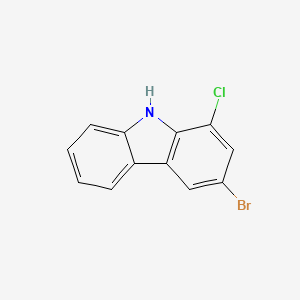
3-bromo-1-chloro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-chloro-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. The molecular formula of this compound is C12H7BrClN .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-chloro-9H-carbazole typically involves halogenation reactions. One common method is the bromination of 1-chloro-9H-carbazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-bromo-1-chloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carbazole ring can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-amino-1-chloro-9H-carbazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-3,6-dione.
Reduction: 3-amino-1-chloro-9H-carbazole.
Applications De Recherche Scientifique
Chemistry: 3-bromo-1-chloro-9H-carbazole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, carbazole derivatives, including this compound, are studied for their potential pharmacological activities. These compounds exhibit properties such as anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of 3-bromo-1-chloro-9H-carbazole depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammatory responses .
Comparaison Avec Des Composés Similaires
- 3-bromo-9H-carbazole
- 1-chloro-9H-carbazole
- 3,6-dibromo-9H-carbazole
- 1,3-dichloro-9H-carbazole
Comparison: 3-bromo-1-chloro-9H-carbazole is unique due to the presence of both bromine and chlorine atoms on the carbazole ring. This dual halogenation can influence its reactivity and properties compared to other halogenated carbazole derivatives. For instance, the presence of both bromine and chlorine can enhance its electrophilicity, making it more reactive in substitution reactions .
Propriétés
Formule moléculaire |
C12H7BrClN |
|---|---|
Poids moléculaire |
280.55 g/mol |
Nom IUPAC |
3-bromo-1-chloro-9H-carbazole |
InChI |
InChI=1S/C12H7BrClN/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
Clé InChI |
BWYUMYZXIIHOPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



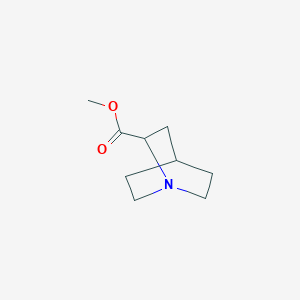
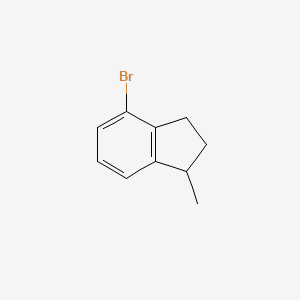
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
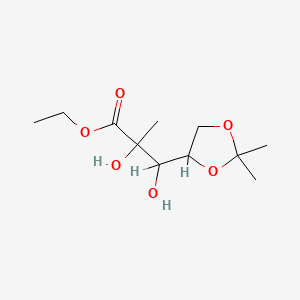
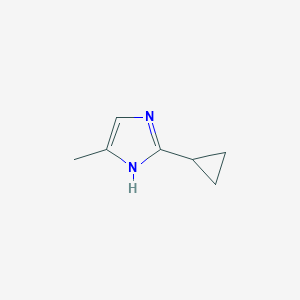
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
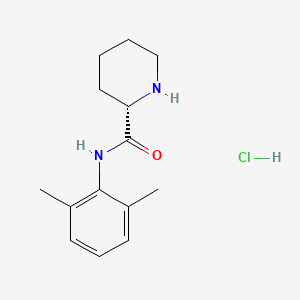
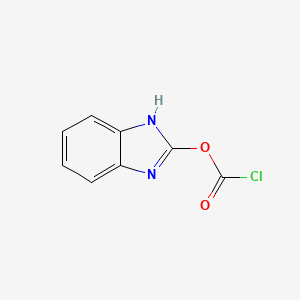

![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
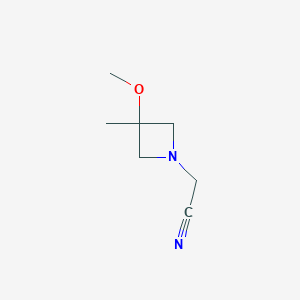
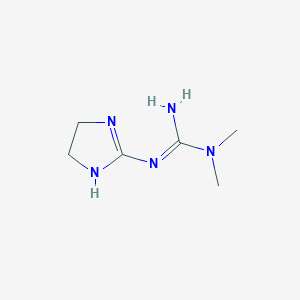
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
